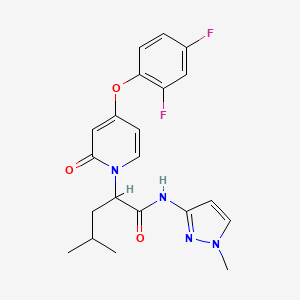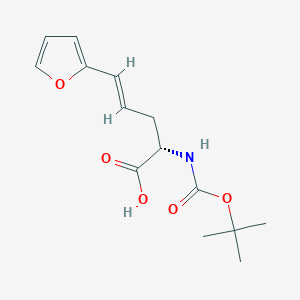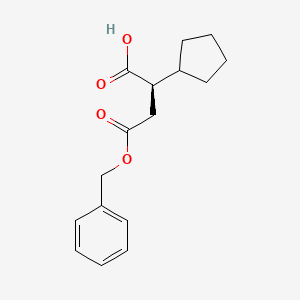
2-(4-(2,4-Difluorophenoxy)-2-oxopyridin-1(2H)-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2,4-Difluorophenoxy)-2-oxopyridin-1(2H)-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)pentanamide is a synthetic organic compound that belongs to the class of pyridinones. This compound is characterized by the presence of a difluorophenoxy group, a pyridinone core, and a pyrazolyl substituent. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,4-Difluorophenoxy)-2-oxopyridin-1(2H)-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)pentanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenoxy Group: This step might involve nucleophilic substitution reactions where a difluorophenol derivative reacts with a halogenated pyridinone intermediate.
Attachment of the Pyrazolyl Substituent: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate pyrazole derivatives.
Final Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an activated carboxylic acid derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolyl or methyl groups.
Reduction: Reduction reactions might target the carbonyl group in the pyridinone core.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The difluorophenoxy group could enhance binding affinity through hydrophobic interactions, while the pyridinone core might participate in hydrogen bonding or coordination with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(2,4-Difluorophenoxy)-2-oxopyridin-1(2H)-yl)-4-methylpentanamide: Lacks the pyrazolyl group.
2-(4-(2,4-Difluorophenoxy)-2-oxopyridin-1(2H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)pentanamide: Similar structure but different substitution pattern.
Uniqueness
The presence of both the difluorophenoxy and pyrazolyl groups in 2-(4-(2,4-Difluorophenoxy)-2-oxopyridin-1(2H)-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)pentanamide might confer unique biological activities and chemical properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C21H22F2N4O3 |
|---|---|
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
2-[4-(2,4-difluorophenoxy)-2-oxopyridin-1-yl]-4-methyl-N-(1-methylpyrazol-3-yl)pentanamide |
InChI |
InChI=1S/C21H22F2N4O3/c1-13(2)10-17(21(29)24-19-7-8-26(3)25-19)27-9-6-15(12-20(27)28)30-18-5-4-14(22)11-16(18)23/h4-9,11-13,17H,10H2,1-3H3,(H,24,25,29) |
Clave InChI |
JXMFKKSPZBQYHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC1=NN(C=C1)C)N2C=CC(=CC2=O)OC3=C(C=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13102423.png)



